2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or uses in industry or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Scientific Research Applications
Compound Synthesis and Characterization
- 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene was used as a precursor in the synthesis of various sulfonamide diuretics. These compounds, specifically 6- and 5-sulfamoyl-2, 3-dihydro-1, 4-benzodioxins, were synthesized starting from 4-chloro(or 3, 4-dichloro)-1, 2-dihydroxybenzene and evaluated for diuretic and antihypertensive activities in rats (Itazaki et al., 1988).
Biological Studies and Mechanism Elucidation
- The compound was part of a study on the distribution of contact sensitizers in guinea pigs, investigating the tissue distribution after topical application or injection in the skin. The study provided insights into the elimination dynamics of the compound compared to other substances like radio-iodinated bovine serum albumin, revealing the retention behavior and distribution pattern across various tissues (Geczy & Baumgarten, 1972).
Antitumor Activity and Alkylating Agents
- N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]- and N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N- or N'-nitrosoureas, which are plasma metabolites of CNCC, a promising antineoplastic (2-chloroethyl)nitrosourea, were synthesized using 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene. These compounds exhibited significant antitumor activity in preliminary evaluations against L1210 leukemia implanted in mice (Madelmont et al., 1985).
Contact Sensitizer and Immunological Studies
- 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene is involved in studies related to contact hypersensitivity. The genetic control of contact hypersensitivity in mice to this compound, also known as 2,4-dinitro-1-fluorobenzene (DNFB), was shown to be controlled by the I‐A subregion and non‐H‐2 regions, emphasizing the role of major histocompatibility complex-linked immune response genes in contact hypersensitivity (Okuda et al., 1980).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
2-chloro-1-ethylsulfonyl-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFDKQFTMWBLBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738663 | |
Record name | 2-Chloro-1-(ethanesulfonyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene | |
CAS RN |
1062559-01-6 | |
Record name | 2-Chloro-1-(ethanesulfonyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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